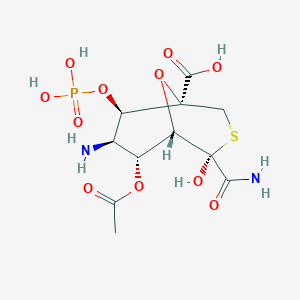

Thalidomide-O-COOH

Übersicht

Beschreibung

E3 ligase Ligand 3 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most proteins in eukaryotic cells. E3 ligases are enzymes that facilitate the transfer of ubiquitin from an E2 enzyme to a substrate protein, marking it for degradation by the proteasome . E3 ligase Ligand 3 is specifically designed to bind to E3 ligases, thereby influencing the ubiquitination process and regulating protein levels within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .

Industrial Production Methods: Industrial production of E3 ligase Ligand 3 may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high consistency and quality . Quality control measures, including chromatography and spectroscopy, are employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Reaktionstypen: E3-Ligase-Ligand 3 kann verschiedene chemische Reaktionen durchlaufen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre Eigenschaften zu verbessern oder Derivate mit unterschiedlichen Funktionalitäten zu erzeugen .

Häufige Reagenzien und Bedingungen: Zu den gebräuchlichen Reagenzien, die in den Reaktionen mit E3-Ligase-Ligand 3 verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen . Reaktionsbedingungen wie Lösungsmittelwahl, Temperatur und Reaktionszeit werden optimiert, um die gewünschte Transformation zu erreichen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von E3-Ligase-Ligand 3 entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogene oder Alkylgruppen einführen können .

Wissenschaftliche Forschungsanwendungen

E3-Ligase-Ligand 3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie wird es als Werkzeug verwendet, um den Ubiquitinierungsprozess zu untersuchen und neue Methoden für den Proteinabbau zu entwickeln . In der Biologie hilft es Forschern, die Regulation von Proteinspiegeln und die Rolle der Ubiquitinierung in zellulären Prozessen zu verstehen . In der Medizin wird E3-Ligase-Ligand 3 als potenzieller Therapeutikum für Krankheiten wie Krebs untersucht, bei denen eine Dysregulation des Proteinabbaus ein häufiges Merkmal ist . In der Industrie wird es bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) eingesetzt, die für den selektiven Abbau krankheitsverursachender Proteine konzipiert sind .

Wirkmechanismus

E3-Ligase-Ligand 3 übt seine Wirkung aus, indem es an E3-Ligasen bindet und den Transfer von Ubiquitin zu Substratproteinen erleichtert . Dieser Prozess beinhaltet die Bildung eines ternären Komplexes zwischen der E3-Ligase, dem Liganden und dem Substratprotein . Das ubiquitinierte Substrat wird dann vom Proteasom erkannt und abgebaut, was zu einer Abnahme seiner zellulären Spiegel führt . Zu den molekularen Zielstrukturen von E3-Ligase-Ligand 3 gehören verschiedene E3-Ligasen, die an verschiedenen zellulären Signalwegen beteiligt sind, wie z. B. der Zellzyklusregulation, der DNA-Reparatur und der Signaltransduktion .

Wirkmechanismus

E3 ligase Ligand 3 exerts its effects by binding to E3 ligases and facilitating the transfer of ubiquitin to substrate proteins . This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the substrate protein . The ubiquitinated substrate is then recognized and degraded by the proteasome, leading to a decrease in its cellular levels . The molecular targets of E3 ligase Ligand 3 include various E3 ligases that are involved in different cellular pathways, such as cell cycle regulation, DNA repair, and signal transduction .

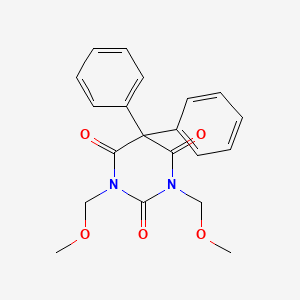

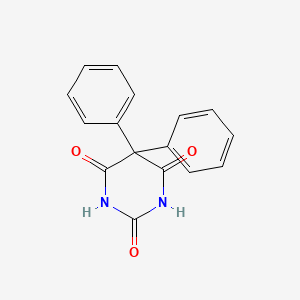

Vergleich Mit ähnlichen Verbindungen

E3-Ligase-Ligand 3 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. Cereblon- und von Hippel–Lindau-Liganden . Während all diese Verbindungen E3-Ligasen als Ziel haben, ist E3-Ligase-Ligand 3 in seiner Bindungsaffinität und Spezifität für bestimmte E3-Ligasen einzigartig . Diese Einzigartigkeit ermöglicht es, in bestimmten Anwendungen eingesetzt zu werden, bei denen andere Liganden möglicherweise nicht wirksam sind . Ähnliche Verbindungen umfassen Cereblon, von Hippel–Lindau und MDM2-Liganden .

Eigenschaften

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWIXIGBWIEDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

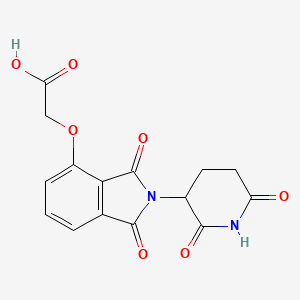

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)